molecular formula C20H17N3O2S B2568690 N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049420-50-9

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2568690
CAS No.: 1049420-50-9
M. Wt: 363.44
InChI Key: RGCSIOXMUZWBBF-UHFFFAOYSA-N
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Description

N-Benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core. This scaffold is substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a benzyl carboxamide moiety. The imidazo[2,1-b]thiazole system is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including enzymes and receptors involved in inflammation, cancer, and metabolic disorders .

Properties

IUPAC Name

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-16-9-7-15(8-10-16)17-12-23-18(13-26-20(23)22-17)19(24)21-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCSIOXMUZWBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole core with benzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or ammonia to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : A study reported that certain derivatives exhibited IC50 values ranging from 0.23 to 0.36 µM against non-small cell lung cancer (HOP-92), central nervous system (SNB-75), and renal (A-198) cancer cell lines. This suggests a strong potential for these compounds in targeted cancer therapies .
  • Mechanism of Action : The mechanism involves the inhibition of focal adhesion kinase (FAK), which is overexpressed in several cancers, including mesothelioma. Compounds targeting FAK showed promising results with IC50 values between 0.59 and 2.81 µM in primary mesothelioma cultures . Additionally, these compounds enhanced the efficacy of gemcitabine, a common chemotherapeutic agent, by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1) .

Anti-inflammatory Activity

The imidazo[2,1-b][1,3]thiazole scaffold has also been explored for its anti-inflammatory properties.

  • Synthesis and Evaluation : Recent research synthesized various derivatives of imidazo[2,1-b][1,3]thiazoles and evaluated their anti-inflammatory activity using in vivo models like the carrageenan-induced paw edema test in rats. Results indicated that some derivatives exhibited moderate to significant anti-inflammatory effects .

Structural Modifications and Drug Design

The structural versatility of this compound allows for modifications that enhance its pharmacological profile.

  • Hybrid Compounds : Research has shown that combining imidazo[2,1-b][1,3]thiazoles with other pharmacophores can lead to compounds with improved biological activities. For example, hybridization with pyridine moieties has resulted in derivatives with notable antibacterial and antifungal activities .

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 Value (µM)Reference
This compoundAnticancerHOP-92 (Lung)0.23
This compoundAnticancerSNB-75 (CNS)0.33
This compoundAnticancerA-198 (Renal)0.36
Hybrid DerivativeAnti-inflammatoryRat Model (Paw Edema)Moderate Effect

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of essential biomolecules, leading to the death of the bacterial cells. Additionally, the compound may interact with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name/Identifier Substituents (Position) Key Structural Features Biological Activity/Properties
Target Compound 6-(4-Methoxyphenyl), 3-(N-benzyl carboxamide) Electron-donating methoxy, aromatic carboxamide Potential kinase inhibition, enhanced solubility
N-(4-Methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-Methyl, 6-(3-nitrophenyl), 2-carboxamide Electron-withdrawing nitro group, methyl substituent Increased electrophilicity; possible cytotoxicity
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole 6-(4-Methoxyphenyl), 2-(4-fluoro-3-nitrophenyl) Thiadiazole core (vs. thiazole), fluorine and nitro groups Enhanced metabolic stability; antibacterial activity
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide 6-(4-Bromophenyl), acetyl-hydrazinecarbothioamide Bulky bromophenyl, thioamide side chain Aldose reductase inhibition (IC₅₀ ~ 1.2 µM)
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole 3-(4-Methoxyphenyl), saturated 5,6-dihydro core Reduced aromaticity, increased flexibility Unreported activity; potential CNS permeability

Key Observations

Substituent Electronic Effects :

  • The 4-methoxyphenyl group in the target compound contributes to electron donation, which may reduce oxidative metabolism and improve pharmacokinetic profiles compared to nitro-substituted analogs (e.g., 3-nitrophenyl in ). The nitro group, while enhancing electrophilicity, may increase toxicity risks .
  • Fluorine substitution (e.g., in ) introduces metabolic resistance via C-F bond stability and modulates target binding through steric and electronic effects .

Saturation of the imidazo[2,1-b]thiazole core (e.g., 5,6-dihydro derivatives ) reduces planarity, which may enhance blood-brain barrier penetration but reduce affinity for planar binding pockets .

Morpholinoethoxy side chains (e.g., in ) improve aqueous solubility but may introduce off-target effects due to their polar nature.

Pharmacological and Biochemical Data

  • Aldose Reductase Inhibition : Derivatives with thioamide side chains (e.g., ) show superior inhibition (IC₅₀ ~ 1.2 µM) compared to carboxamide analogs, likely due to covalent interactions with the enzyme’s active site.
  • Anticancer Activity : Nitro-substituted imidazo[2,1-b]thiazoles (e.g., ) demonstrate cytotoxic effects in vitro, possibly via ROS generation, whereas methoxy-substituted analogs may prioritize kinase inhibition over cytotoxicity .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit prolonged half-lives in microsomal assays, attributed to resistance to cytochrome P450-mediated oxidation.

Biological Activity

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C24H19N3O2SC_{24}H_{19}N_3O_2S, indicating the presence of a thiazole ring fused with an imidazole structure. The methoxyphenyl group enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that compounds within the imidazo[2,1-b]thiazole class generally show activity against Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles effectively inhibit bacterial growth with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity Assays : Various derivatives have shown promising results against different cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 0.59 to 4.2 μM in assays against pancreatic cancer cells and other malignancies .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as focal adhesion kinase (FAK) pathways. Inhibition of FAK has been linked to reduced tumor cell migration and invasion .

Case Studies

  • Pancreatic Cancer Study : A study evaluated imidazo[2,1-b][1,3]thiazole derivatives for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. The results indicated that specific compounds significantly reduced cell viability and migration .
  • Antitumor Activity : Another investigation reported that certain derivatives displayed potent cytotoxic effects against multiple cancer cell lines with IC50 values less than 5 μM. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

Compound IC50 (μM) Target Cell Line Activity Type
This compound0.59 - 4.2Pancreatic CancerAnticancer
Similar Imidazo Derivative A0.75 - 5.0HeLa CellsAnticancer
Similar Imidazo Derivative B0.5 - 3.0L1210 LeukemiaAnticancer

Q & A

Q. What are the optimized synthetic routes for N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via catalyst-free, one-pot three-component reactions involving aryl glyoxals, anilines, and aminothiazoles. Optimization includes varying solvents (e.g., ethanol, DMF), temperatures (80–130°C), and reaction times (45–120 minutes). Microwave-assisted synthesis under 130°C for 45 minutes improves yield and reduces side products . For imidazo-thiazole derivatives, cyclocondensation of substituted phenacyl bromides with aminobenzothiazoles in ethanol is effective, with yields up to 82% .

Q. Which techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use multi-spectral analysis :
  • 1H/13C NMR to confirm substituent positions and hydrogen environments .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1731 cm⁻¹, C=N at ~1575 cm⁻¹) .
  • X-ray crystallography to resolve crystallographic packing and dihedral angles between fused rings (e.g., planar benzothiazole units with <5° deviations) .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Anticancer activity : Screen against the NCI-60 cell line panel using log₁₀GI₅₀ values (e.g., prostate cancer PC-3 cell line with log₁₀GI₅₀ < -8.00) .
  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains, supported by docking studies to identify target enzymes (e.g., Mycobacterium tuberculosis pantothenate synthetase) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of its bioactivity?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to therapeutic targets like SIRT1 or focal adhesion kinases. Compare results with experimental IC₅₀ values .
  • Use DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with antioxidant or antimicrobial activities .

Q. How to resolve discrepancies in reported cytotoxicity data across studies?

  • Methodological Answer :
  • Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations, and incubation times).
  • Verify compound purity via HPLC (>98% purity thresholds) and assess stability in DMSO/medium over 24–72 hours .
  • Cross-validate using orthogonal assays (e.g., apoptosis markers vs. metabolic activity assays) .

Q. What strategies address low yields in multi-step syntheses?

  • Methodological Answer :
  • Intermediate purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate key intermediates .
  • Catalyst screening : Test Rh(II) catalysts for transannulation reactions or copper iodide for azide-alkyne cycloadditions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve cyclization efficiency .

Q. How to design SAR studies for imidazo-thiazole derivatives?

  • Methodological Answer :
  • Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with 3,4-dimethoxy or fluoro substituents) and assess bioactivity shifts .
  • Scaffold hopping : Synthesize benzo-fused analogs (e.g., benzo[d]imidazo[2,1-b]thiazoles) to evaluate ring size effects on target binding .

Q. What analytical methods confirm polymorphic forms of the compound?

  • Methodological Answer :
  • PXRD (Powder X-ray Diffraction) to identify distinct crystalline phases.
  • DSC (Differential Scanning Calorimetry) to detect melting point variations (>5°C differences indicate polymorphism) .

Data Contradiction & Reproducibility

Q. How to validate conflicting reports on its antimicrobial efficacy?

  • Methodological Answer :
  • Standardize inoculum preparation (e.g., McFarland 0.5 standards) and use CLSI/FDA-approved protocols.
  • Compare results against reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to contextualize potency .

Q. What steps ensure reproducibility in synthetic protocols?

  • Methodological Answer :
  • Detailed reaction logs : Document exact equivalents, solvent batches, and stirring rates.
  • In situ monitoring : Use TLC or HPLC-MS to track reaction progress and intermediate stability .

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